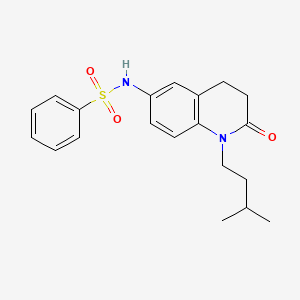

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15(2)12-13-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-6-4-3-5-7-18/h3-7,9-10,14-15,21H,8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRFQJODHHIXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

Introduction of the isopentyl group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Sulfonamide formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of halogenated or aminated quinoline derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Structural Differences : Replaces the isopentyl and benzenesulfonamide groups with thiazol-oxazole substituents.

- Such modifications are often employed to enhance metabolic stability .

Compound B : N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Structural Differences: Features a fused indoloquinazolin core instead of tetrahydroquinolin.

- Implications : The extended aromatic system could improve π-π stacking interactions with biological targets but may reduce solubility due to increased hydrophobicity .

Substituent Variations

Compound C: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Structural Differences: Substitutes benzenesulfonamide with propionamide and introduces a tetrahydroisoquinolin moiety.

- Implications: The propionamide group may enhance membrane permeability, while the tetrahydroisoquinolin could modulate receptor selectivity. The methyl group at N1 may influence steric hindrance during target binding .

Compound D: 2-(4-amino-6-R2-1,3,5-triazin-2-ylmethylthio)-N-(1-R1-imidazolidin-2-yl)benzenesulfonamide

- Structural Differences: Combines a triazine core with benzenesulfonamide, diverging from the tetrahydroquinolin scaffold.

Table 1: Structural and Hypothesized Property Comparison

*Calculated based on molecular formulas.

Key Observations:

- Solubility : The benzenesulfonamide group in the target compound and Compound B improves solubility compared to hydrophobic analogs like Compound C.

- In contrast, the target compound’s isopentyl group may favor interactions with lipophilic enzyme pockets.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tetrahydroquinoline core, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.48 g/mol. Its structure includes a sulfonamide group, which is known for contributing to the biological activity of various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₃S |

| Molecular Weight | 342.48 g/mol |

| Chemical Structure | Structure |

Mechanisms of Biological Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. A study on similar compounds demonstrated their activity against both gram-positive and gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis. Notably, the enzymes MurD and GlmU were identified as potential targets for these compounds .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated through various assays:

- Carboxyfluorescein Leakage Assay : This assay assessed membrane integrity and indicated non-surfactant antimicrobial action.

- Molecular Docking Studies : These studies provided insights into the binding affinity of the compound to its biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Effectiveness : In a study focused on BSTHQ derivatives (related to tetrahydroquinoline), it was found that these compounds could inhibit bacterial growth without disrupting membrane integrity . The interaction with MurD and GlmU suggests a mechanism that could lead to novel antibacterial therapies.

- Pharmacological Profiles : The tetrahydroquinoline framework has been linked to various pharmacological activities including anti-inflammatory and analgesic effects. For instance, derivatives of tetrahydroquinoline have shown promise in modulating neurotransmitter systems and could potentially influence conditions such as depression or anxiety.

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for drug development. Research has indicated that variations in the sulfonamide group can significantly alter the compound's pharmacokinetic properties and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.